molecular formula C15H12FNO3S3 B12157562 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B12157562
M. Wt: 369.5 g/mol
InChI Key: VFKRYUXCYFPEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as α-haloketones and amides.

    Introduction of the Ethylsulfanyl Group: This step may involve nucleophilic substitution reactions using ethylthiol or related reagents.

    Attachment of the Fluorobenzenesulfonyl Group: This can be done through sulfonylation reactions using 4-fluorobenzenesulfonyl chloride.

    Incorporation of the Thiophen-2-yl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole
  • 5-(Ethylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole

Uniqueness

The presence of the ethylsulfanyl group and the specific substitution pattern on the benzene ring (fluorine atom) makes 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole unique. These functional groups can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H12FNO3S3

Molecular Weight

369.5 g/mol

IUPAC Name

5-ethylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C15H12FNO3S3/c1-2-21-15-14(17-13(20-15)12-4-3-9-22-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3

InChI Key

VFKRYUXCYFPEBN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.